molecular formula C19H18F3N3O2S2 B2494854 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252905-73-9

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2494854
CAS RN: 1252905-73-9
M. Wt: 441.49
InChI Key: QRBZQTSQEAFEFK-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that exhibit significant interest due to their diverse chemical and physical properties, which are crucial for various applications in the fields of pharmaceuticals and materials science. These molecules are characterized by the presence of a thieno[3,2-d]pyrimidin ring, known for its biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, starting from basic building blocks to achieve the desired complex structures. For instance, reactions of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which were then converted into pyridin-2(1H)-ones through the action of bases, demonstrating the versatility and complexity of synthetic routes employed for these compounds (Savchenko et al., 2020).

Molecular Structure Analysis

The crystal structure of related compounds revealed that they exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring by specific degrees, indicating intramolecular hydrogen bonding stabilizing the conformation (Subasri et al., 2016). Such structural insights are crucial for understanding the interaction of these molecules with biological targets.

Scientific Research Applications

Molecular Structure and Conformation

Research has delved into the crystal structures of compounds with similarities to the chemical , providing insights into their molecular conformations. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, which is stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for understanding the chemical's behavior and potential interactions in biological systems (Subasri et al., 2016) (Subasri et al., 2017).

Synthesis and Derivatives

Another aspect of the research focuses on the synthesis and evaluation of derivatives of thieno[3,2-d]pyrimidine, which is a core structure in the chemical of interest. Studies have shown that these derivatives can be synthesized through various reactions, leading to compounds with potential biological activities. For example, the synthesis of thieno[2,3-b]pyridine derivatives from 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide demonstrates the versatility of thieno[3,2-d]pyrimidine derivatives in generating a wide range of biologically active compounds (Harb et al., 2006).

Antimicrobial and Antitumor Activities

There's also significant interest in the antimicrobial and antitumor activities of thieno[3,2-d]pyrimidine derivatives. Research has shown that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This highlights the potential therapeutic applications of these compounds in oncology (Hafez & El-Gazzar, 2017).

Molecular Interactions and Docking Studies

Further research has explored the molecular interactions and docking studies of related compounds, providing insights into their potential as antiviral agents, particularly against targets like SARS-CoV-2. These studies involve quantum chemical insights, spectroscopic analysis, and evaluation of drug-likeness properties, which are crucial for the development of new pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-2-3-9-25-17(27)16-14(8-10-28-16)24-18(25)29-11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZQTSQEAFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

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